N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes difluorophenyl, methoxy-methylphenyl, sulfonyl, and phenylethyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the difluorophenyl intermediate:
Coupling reactions: The final step involves coupling the difluorophenyl and sulfonyl intermediates with glycinamide under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can be compared with similar compounds such as:
N-(2,4-difluorophenyl)-N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide: Lacks the methyl group on the methoxyphenyl ring.
N-(2,4-difluorophenyl)-N~2~-[(2-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide: Lacks the methoxy group on the methylphenyl ring.
N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-ethyl)glycinamide: Lacks the phenyl group on the ethyl chain.
Properties
Molecular Formula |
C24H24F2N2O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C24H24F2N2O4S/c1-17-8-11-22(32-2)23(14-17)33(30,31)28(13-12-18-6-4-3-5-7-18)16-24(29)27-21-10-9-19(25)15-20(21)26/h3-11,14-15H,12-13,16H2,1-2H3,(H,27,29) |
InChI Key |
USYROPQWZDDJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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